![molecular formula C15H25N3O B14015978 1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea CAS No. 7356-26-5](/img/structure/B14015978.png)
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea is a chemical compound with a complex structure that includes both diethylamino and methylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea typically involves the reaction of 3-(diethylamino)propylamine with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to handle the reactants and products efficiently. The process may also include purification steps such as crystallization or distillation to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Applications De Recherche Scientifique
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with various biological molecules, while the methylphenyl group can influence the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or receptor binding, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group.
3-Diethylamino-1-propanol: Another related compound with a similar backbone but different functional groups.
Uniqueness
1-[3-(Diethylamino)propyl]-3-(2-methylphenyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both diethylamino and methylphenyl groups makes it versatile for various research and industrial purposes.
Propriétés
Numéro CAS |
7356-26-5 |
|---|---|
Formule moléculaire |
C15H25N3O |
Poids moléculaire |
263.38 g/mol |
Nom IUPAC |
1-[3-(diethylamino)propyl]-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C15H25N3O/c1-4-18(5-2)12-8-11-16-15(19)17-14-10-7-6-9-13(14)3/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H2,16,17,19) |
Clé InChI |
FGZPXRWDJIKHJW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNC(=O)NC1=CC=CC=C1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


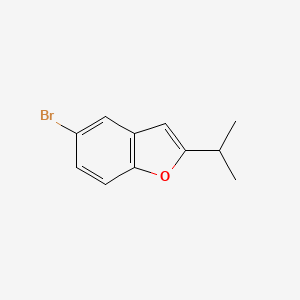
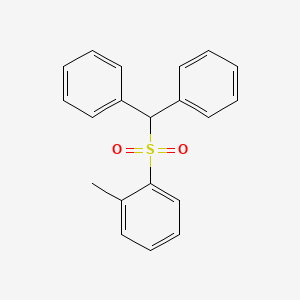
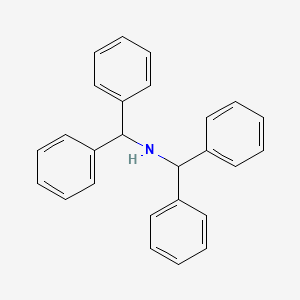
![5-[3,5-bis(4-tert-butylphenyl)phenyl]-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]pyridine-2-carboxamide](/img/structure/B14015916.png)
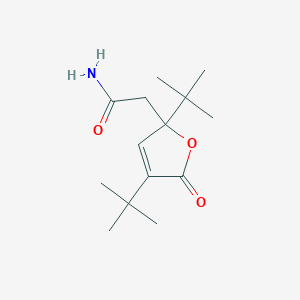
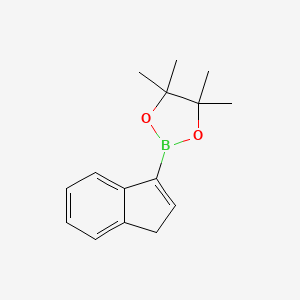
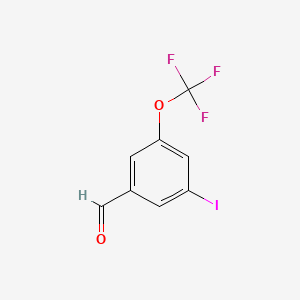
![2-[4-[(2,4-dimethoxyphenyl)iminomethyl]-N-ethylanilino]acetonitrile](/img/structure/B14015939.png)
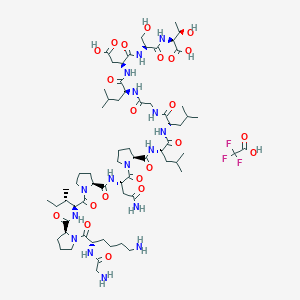
![2,2'-Benzene-1,4-diylbis[1-(aziridin-1-yl)ethanone]](/img/structure/B14015951.png)
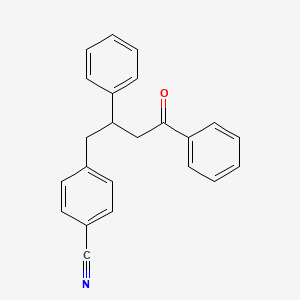
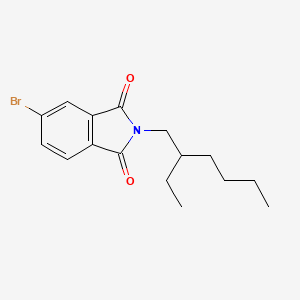
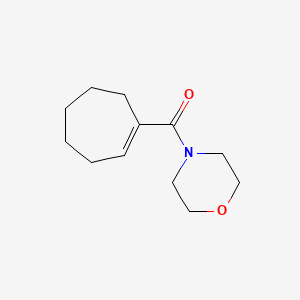
![2-[4-[4-[[amino-(diaminomethylideneamino)methylidene]amino]phenyl]sulfonylphenyl]-1-(diaminomethylidene)guanidine](/img/structure/B14015984.png)
